
3-Sulfanyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Sulfanyl-L-tyrosine is a sulfur-containing derivative of the amino acid L-tyrosine It is characterized by the presence of a thiol group (-SH) attached to the third carbon of the tyrosine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanyl-L-tyrosine typically involves the introduction of a thiol group into the tyrosine molecule. One common method is the nucleophilic substitution reaction where L-tyrosine is treated with thiolating agents under controlled conditions. For example, the reaction of L-tyrosine with thiourea in the presence of a base can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic catalysis or microbial fermentation. These methods offer advantages in terms of selectivity, yield, and environmental sustainability. For instance, the use of tyrosine ammonia lyase (TAL) in combination with sulfur-containing substrates can facilitate the production of this compound under mild conditions .
化学反応の分析
Types of Reactions: 3-Sulfanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Thiolating agents like thiourea or thioacetic acid are used under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various sulfur-containing derivatives.
科学的研究の応用
3-Sulfanyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its role in protein modification and enzyme activity regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of biologically active molecules
作用機序
The mechanism of action of 3-Sulfanyl-L-tyrosine involves its interaction with various molecular targets and pathways:
類似化合物との比較
L-Cysteine: Another sulfur-containing amino acid with a thiol group.
L-Methionine: Contains a sulfur atom but in the form of a thioether.
3-Bromo-L-tyrosine: A halogenated derivative of L-tyrosine.
Comparison:
Uniqueness: 3-Sulfanyl-L-tyrosine is unique due to the specific position of the thiol group on the tyrosine molecule, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
742639-25-4 |
|---|---|
分子式 |
C9H11NO3S |
分子量 |
213.26 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxy-3-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c10-6(9(12)13)3-5-1-2-7(11)8(14)4-5/h1-2,4,6,11,14H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChIキー |
YUIMQARXTGWESJ-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)S)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)
![O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate](/img/structure/B12532832.png)
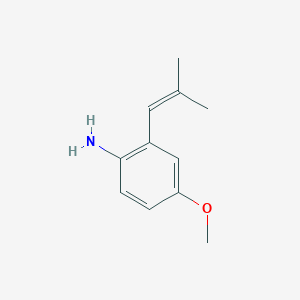

![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)

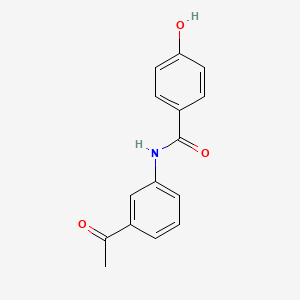
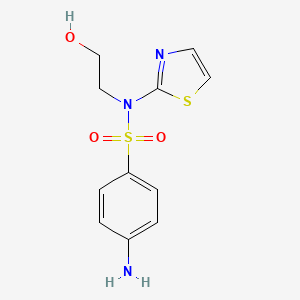
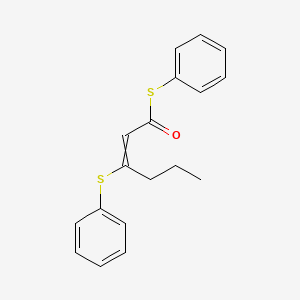
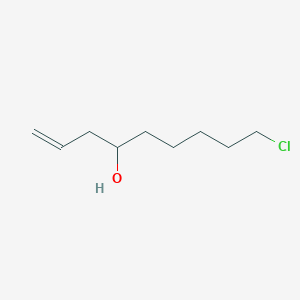
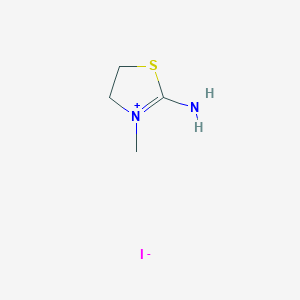
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
